molecular formula C20H20N2O2 B2981281 3-(benzyloxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide CAS No. 1797608-34-4

3-(benzyloxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide

Cat. No.: B2981281
CAS No.: 1797608-34-4
M. Wt: 320.392
InChI Key: LOFKZACQMKVZEH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide is an organic compound that features a benzamide core with a benzyloxy group and a cyanocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide typically involves multiple steps:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halide to form the benzyloxy group.

    Cyclobutyl Group Introduction: The cyanocyclobutyl group can be introduced through a cyclization reaction involving a suitable precursor.

    Amide Formation: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The benzamide core can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-(Benzyloxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-N-(1-cyanocyclobutyl)-N-ethylbenzamide
  • 3-(Benzyloxy)-N-(1-cyanocyclobutyl)-N-propylbenzamide

Uniqueness

3-(Benzyloxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group, cyanocyclobutyl group, and benzamide core makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-22(20(15-21)11-6-12-20)19(23)17-9-5-10-18(13-17)24-14-16-7-3-2-4-8-16/h2-5,7-10,13H,6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFKZACQMKVZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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